2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Description
This compound features a quinoline core substituted with a hydroxyl group at position 2 and a carboxamide linkage to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further modified with a 4-methoxybenzyl group, which introduces aromaticity and electron-donating methoxy substituents. Such structural attributes are often associated with enhanced binding to biological targets, such as enzymes or receptors, due to hydrogen bonding and π-π stacking capabilities .
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-13-8-6-12(7-9-13)10-18-23-24-20(28-18)22-19(26)15-11-17(25)21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,24,26) |
InChI Key |
DWCMKRIEORCXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent .
In medicine, 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has shown promise as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells .
The molecular targets of this compound include DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound is compared below with structurally similar derivatives to highlight key differences in substituents and properties.
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Substituent Effects on Solubility : The methoxymethyl analogue (C₁₄H₁₂N₄O₃S) likely exhibits higher aqueous solubility than the target compound due to its smaller, polar substituent, whereas the cyclopropyl derivative’s lipophilicity (XLogP3: 4.4) suggests better membrane permeability .
In contrast, the pyridin-4-yl group in the 2-oxo analogue may facilitate metal coordination or charge-based interactions .
Bioactivity Implications : While specific activity data for the target compound are unavailable, analogues with pyridinyl or cyclopropyl groups have shown varied inhibitory profiles in kinase assays, suggesting substituent-dependent target selectivity .
Physicochemical and Computational Properties
Table 2: Computed Properties of Selected Analogues
- The cyclopropyl derivative’s high XLogP3 (4.4) aligns with its lipophilic character, while the methoxybenzyl group in the target compound may balance lipophilicity and polarity.
Research Implications
- Drug Design : The 4-methoxybenzyl group in the target compound could improve pharmacokinetic properties compared to smaller substituents, though metabolic stability (e.g., demethylation) requires investigation.
- Target Selectivity : Pyridinyl-containing analogues may target kinases or proteases, whereas methoxybenzyl derivatives could show affinity for G-protein-coupled receptors .
Q & A
Basic: What are common synthetic routes for this compound?
Answer:
The synthesis of quinoline-thiadiazole hybrids typically involves coupling quinoline-4-carboxylic acid derivatives with thiadiazol-2-amine precursors. Key steps include:
- Coupling Agents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are widely used to activate the carboxylic acid group for amide bond formation .
- Solvents/Conditions : Reactions are conducted in dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) at room temperature for 12–24 hours .
- Purification : Column chromatography or recrystallization from ethanol/ethyl acetate mixtures yields pure products .
Example Protocol (Adapted from Similar Compounds):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Quinoline-4-carboxylic acid + EDCI/HOBt in DMF | 70–90% | |
| 2 | Amidation with thiadiazol-2-amine | 45–98% |
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Yield optimization requires systematic variation of:
- Catalyst Ratios : Increasing EDCI/HOBt molar ratios (1.1–1.5 equivalents) enhances activation efficiency .
- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane (DCM) improve solubility of intermediates .
Case Study :
For analogous thiadiazole derivatives, yields improved from 37% to 70% by adjusting the solvent from ethanol to DMF and increasing reaction time to 24 hours .
Basic: What spectroscopic techniques confirm structural identity?
Answer:
- 1H/13C NMR : Compare observed shifts with predicted values (e.g., quinoline C=O at ~165 ppm, thiadiazole protons at 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation .
Example NMR Data (Quinoline-Thiadiazole Hybrids):
| Proton | Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (quinoline) | 8.35 | Singlet | Quinoline ring |
| H-5 (thiadiazole) | 7.89 | Doublet | Thiadiazole-CH2 |
Advanced: How to resolve contradictions in spectroscopic data?
Answer:
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results .
- Crystallographic Refinement : SHELXL can resolve ambiguities in bond lengths/angles for disputed structures .
Case Study :
Discrepancies in carbonyl peaks for a similar compound were resolved via X-ray analysis, revealing rotational isomerism .
Advanced: How to design bioactivity assays for this compound?
Answer:
- Antimicrobial Testing : Use disk diffusion assays (Mueller Hinton agar) and determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Escherichia coli .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Example MIC Results (Thiadiazole Derivatives):
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Analog 4a | 12.5 | S. aureus | |
| Analog 5 | 6.25 | E. coli |
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of DMF vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to computationally model interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., topoisomerase II) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., methoxybenzyl for hydrophobic interactions) .
Example Docking Score :
A thiadiazole-quinoline hybrid showed a binding energy of -9.2 kcal/mol with EGFR kinase, suggesting potential kinase inhibition .
Advanced: How to analyze stability under varying pH conditions?
Answer:
- pH Titration : Monitor UV-Vis absorbance (250–400 nm) in buffers (pH 2–12) to detect degradation .
- HPLC Analysis : Quantify intact compound after 24-hour incubation at 37°C .
Stability Profile (Analog):
| pH | % Remaining (24 h) |
|---|---|
| 7.4 | 98% |
| 2.0 | 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
